molecular formula C9H9NaO4 B039399 Sodium phenylpyruvate monohydrate CAS No. 122049-54-1

Sodium phenylpyruvate monohydrate

Cat. No.: B039399
CAS No.: 122049-54-1
M. Wt: 204.15 g/mol
InChI Key: ABWVLWHPVBHFLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium phenylpyruvate monohydrate is a chemical compound with the molecular formula C9H9NaO4. It is the sodium salt of phenylpyruvic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as a substrate in enzymatic reactions and its involvement in metabolic pathways.

Mechanism of Action

Target of Action

Sodium phenylpyruvate monohydrate, also known as Sodium 2-oxo-3-phenylpropanoate hydrate, interacts with several targets. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . These enzymes play crucial roles in various biochemical reactions, contributing to the compound’s overall mechanism of action.

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical reactions. For instance, when this compound acts as a substrate for phenylpyruvate decarboxylase, it undergoes decarboxylation, a process that removes a carboxyl group and releases carbon dioxide .

Biochemical Pathways

This compound is involved in the synthesis of phenylalanine , an essential amino acid . Phenylalanine is a precursor for a large group of plant specialized metabolites, including the fragrant volatile benzenoid–phenylpropanoids (BPs) . The compound contributes to these pathways, affecting their downstream effects.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The action of this compound leads to the production of phenylalanine, which is a precursor for a large group of plant specialized metabolites . This includes the production of fragrant volatile benzenoid–phenylpropanoids (BPs), contributing to the aroma of certain plants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments.

Biochemical Analysis

Biochemical Properties

Sodium phenylpyruvate monohydrate is involved in several biochemical reactions. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . It inhibits amino acid formation and depresses oxygen consumption . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

In cellular processes, this compound has been found to have significant effects. For instance, it has been shown to impair wound healing and augment inflammatory responses in diabetic wounds . Reducing phenylpyruvate via dietary phenylalanine restriction relieves uncontrolled inflammation and benefits diabetic wounds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind to PPT1 protein and increase NLRP3 palmitoylation level . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is stable when stored at freezer temperatures . The solid form of the compound oxidizes in air and decomposes on storage, if not dry .

Metabolic Pathways

This compound is involved in the phenylalanine metabolic pathway . It is produced through two distinct gut microbial pathways: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and the other by phenylpyruvate decarboxylase (PPDC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phenylpyruvate monohydrate can be synthesized through the reaction of benzaldehyde with hydantoin in an aqueous medium. This reaction is catalyzed by a primary or secondary amine at high temperatures. The reaction mixture is then treated with an excess of sodium hydroxide at high temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in crystalline form to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium phenylpyruvate monohydrate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid.

    Reduction: It can be reduced to form phenylalanine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Sodium phenylpyruvate monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenylpyruvic acid: The parent compound of sodium phenylpyruvate monohydrate.

    Phenylalanine: A related amino acid that can be synthesized from this compound.

    Phenylacetic acid: A product of the oxidation of this compound.

Uniqueness: this compound is unique due to its solubility in water and its role as a substrate in enzymatic reactions. Unlike its parent compound, phenylpyruvic acid, the sodium salt form is more stable and easier to handle in various applications .

Properties

IUPAC Name

sodium;2-oxo-3-phenylpropanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWVLWHPVBHFLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenylpyruvate monohydrate
Reactant of Route 2
Reactant of Route 2
Sodium phenylpyruvate monohydrate
Reactant of Route 3
Sodium phenylpyruvate monohydrate
Reactant of Route 4
Reactant of Route 4
Sodium phenylpyruvate monohydrate
Reactant of Route 5
Reactant of Route 5
Sodium phenylpyruvate monohydrate
Reactant of Route 6
Reactant of Route 6
Sodium phenylpyruvate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.